molecular formula C10H19NO4 B556351 (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid CAS No. 163277-80-3

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

Cat. No. B556351
M. Wt: 217.26 g/mol
InChI Key: JTQQJUFULLOMEJ-SVRRBLITSA-N
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Description

“(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid” is a chemical compound with the CAS Number: 2375249-17-3 . It has a molecular weight of 332.4 and its IUPAC name is N-((tert-butoxycarbonyl)glycyl)-O-(tert-butyl)-L-threonine . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported . The key to the success of these syntheses was the development of a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m1/s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid” is a white to light yellow powder or crystals . It has a molecular weight of 332.4 and is typically stored at 4 degrees Celsius .

Scientific Research Applications

  • Precursor for Cysteine Proteinase Inhibitors : It has been used in the synthesis of cysteine proteinase inhibitors, as demonstrated by Sakaki and Ando (2007), where a related compound, 2-tert-Butoxy-3-phenylcyclopropanone acetal, served as a stable precursor in the practical synthesis of these inhibitors (Sakaki & Ando, 2007).

  • Building Blocks for Enantiomerically Pure Compounds (EPC) : Zimmermann and Seebach (1987) utilized similar compounds in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds. This process involved acetalization of pivalaldehyde with hydroxy- or amino-carboxylic acids (Zimmermann & Seebach, 1987).

  • Asymmetric Hydrogenation of Enamines : Kubryk and Hansen (2006) described the asymmetric hydrogenation of enamines using chiral ferrocenyl ligands for the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, which is closely related to the compound (Kubryk & Hansen, 2006).

  • Synthesis of Collagen Cross-Links : Adamczyk, Johnson, and Reddy (1999) reported an efficient synthesis of a key intermediate for the preparation of collagen cross-links using a compound structurally similar to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid (Adamczyk, Johnson, & Reddy, 1999).

  • Resolution of Stereosiomers at Low Temperatures : Sakai et al. (2005) explored the lipase-catalyzed resolution of stereoisomers of a related compound at low temperatures, highlighting its potential in stereoselective synthesis (Sakai et al., 2005).

  • Synthesis of Constrained Cyclopropane Analogues : Jiménez et al. (2001) synthesized enantiomerically pure 1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids, a process that could potentially utilize or relate to (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid (Jiménez et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQQJUFULLOMEJ-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427144
Record name N-Acetyl-O-tert-butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

CAS RN

163277-80-3
Record name N-Acetyl-O-tert-butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Davison, MP Martin, S Turberville… - Journal of Medicinal …, 2022 - ACS Publications
The development of ligands for biological targets is critically dependent on the identification of sites on proteins that bind molecules with high affinity. A set of compounds, called …
Number of citations: 2 pubs.acs.org

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